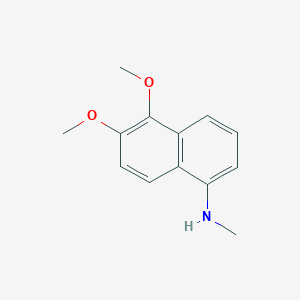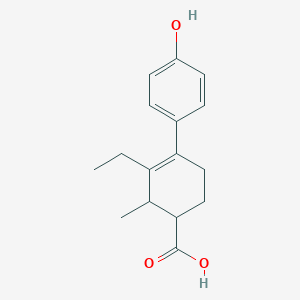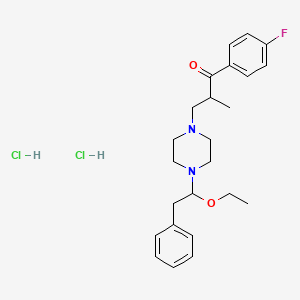
2-Naphthylamine, 5,6-dimethoxy-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthylamine, 5,6-dimethoxy-N-methyl- is a chemical compound with the molecular formula C13H15NO2 It is a derivative of naphthylamine, characterized by the presence of methoxy groups at the 5 and 6 positions and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthylamine, 5,6-dimethoxy-N-methyl- typically involves the reaction of 2-naphthol with methoxy-substituted aniline derivatives under specific conditions. One common method is the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at 200-210°C . Another approach involves the use of ammonium acetate at 270-280°C to obtain the acetyl derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthylamine, 5,6-dimethoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ortho-carboxy-hydrocinnamic acid.
Reduction: Reduction with sodium in boiling amyl alcohol solution yields tetrahydro-3-naphthylamine.
Substitution: It can participate in substitution reactions, particularly involving the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens or sulfonic acids are used for substitution reactions.
Major Products
Oxidation: Ortho-carboxy-hydrocinnamic acid.
Reduction: Tetrahydro-3-naphthylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthylamine, 5,6-dimethoxy-N-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although its use is limited due to toxicity concerns.
Industry: Utilized in the production of dyes and pigments, particularly in the textile industry.
Wirkmechanismus
The mechanism of action of 2-Naphthylamine, 5,6-dimethoxy-N-methyl- involves its interaction with various molecular targets. It can form reactive intermediates that interact with cellular components, leading to potential biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes through its chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthylamine: A simpler derivative without methoxy or methyl groups.
5,6-Dimethoxy-2-naphthylamine: Lacks the N-methyl group.
N-Methyl-2-naphthylamine: Lacks the methoxy groups.
Uniqueness
2-Naphthylamine, 5,6-dimethoxy-N-methyl- is unique due to the combination of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts.
Eigenschaften
CAS-Nummer |
23923-00-4 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
5,6-dimethoxy-N-methylnaphthalen-1-amine |
InChI |
InChI=1S/C13H15NO2/c1-14-11-6-4-5-10-9(11)7-8-12(15-2)13(10)16-3/h4-8,14H,1-3H3 |
InChI-Schlüssel |
NBWKNHLGNFLGOW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=CC2=C1C=CC(=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)





![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)



![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)

![Phosphorane, [(methylthio)methylene]triphenyl-](/img/structure/B14699317.png)

